1-(Methoxymethyl)benzoimidazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

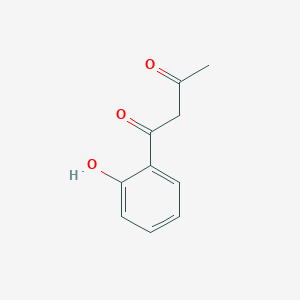

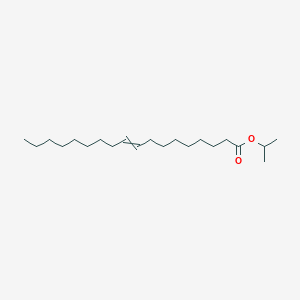

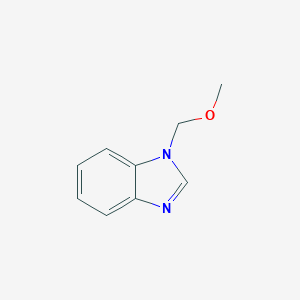

1-(Methoxymethyl)benzoimidazole is a chemical compound with the molecular formula C9H10N2O and a molecular weight of 162.19 . It is a derivative of benzimidazole, a heterocyclic compound consisting of fused benzene and imidazole rings .

Synthesis Analysis

The synthesis of benzimidazole derivatives, including 1-(Methoxymethyl)benzoimidazole, often involves the reaction of 1,2-aromatic diamines with alkyl or aryl carboxylic acids . This process can be accelerated using a nano-electrospray ion source to generate electrostatically charged microdroplets . The reactions are acid-catalyzed, and the intermediate arylamides dehydrate to give benzimidazoles in a subsequent thermally enhanced step .Molecular Structure Analysis

The molecular structure of 1-(Methoxymethyl)benzoimidazole consists of a benzimidazole core with a methoxymethyl substituent . The benzimidazole core is a bicyclic structure containing a benzene ring fused to an imidazole ring .Chemical Reactions Analysis

Benzimidazole derivatives, including 1-(Methoxymethyl)benzoimidazole, undergo various chemical reactions. For instance, they can react with transient receptor potential vanilloid-1, cannabinoid receptors, bradykinin receptors, specific cytokines, 5-lipoxygenase activating protein, and cyclooxygenase .科学的研究の応用

Pharmacological Properties

Benzimidazoles possess many pharmacological properties and are extensively explored as potent inhibitors of various enzymes involved in a wide range of therapeutic uses . They are used in antidiabetic, anticancer, antimicrobial, antiparasitic, analgesics, antiviral, and antihistamine treatments . They are also used in cardiovascular disease, neurology, endocrinology, ophthalmology, and more .

Biological and Clinical Studies

Molecules having benzimidazole motifs showed promising application in biological and clinical studies . The biological application of benzimidazole nucleus was discovered way back in 1944 . Benzimidazole structure found isosters of naturally occurring nucleotides, which allows them to contact easily with the biopolymers of the living system .

Anticancer Activities

Some benzimidazole derivatives have shown preliminary in vitro anticancer activities . For example, a lead benzimidazole compound was optimized for solubility by introducing N-methylpiperazine groups at the 2-position .

Synthesis and Evaluation

Benzimidazole derivatives such as 1-(4-methoxyphenethyl)-1H-benzimidazole-5-carboxylic acid derivatives have been synthesized and evaluated .

Materials Chemistry

Benzimidazole derivatives have applications in materials chemistry . Their properties make them suitable for use in various materials and chemical processes .

Electronics and Technology

In the field of electronics and technology, benzimidazole derivatives are used due to their excellent properties like increased stability and significant biological activity .

Dyes and Pigments

Benzimidazole derivatives are used in the production of dyes and pigments . Their chemical structure allows for a wide range of colors and hues .

Agriculture

In agriculture, benzimidazole derivatives are used for various purposes . Their properties make them suitable for use in various agricultural applications .

将来の方向性

作用機序

Target of Action

Benzimidazole derivatives, a class of compounds to which 1-(methoxymethyl)benzoimidazole belongs, have been reported to exhibit a wide range of biological activities . They have been used as corrosion inhibitors for steels, pure metals, and alloys .

Mode of Action

Benzimidazole derivatives are known to act as mixed type inhibitors, exhibiting a stronger inhibitive effect on the cathodic reaction than on the anodic one . This suggests that 1-(Methoxymethyl)benzoimidazole might interact with its targets in a similar manner, altering their normal function and leading to changes in their activity.

Biochemical Pathways

Benzimidazole derivatives have been associated with a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

Benzimidazole derivatives have been reported to exhibit excellent bioavailability, safety, and stability profiles . This suggests that 1-(Methoxymethyl)benzoimidazole might have similar pharmacokinetic properties.

Result of Action

Benzimidazole derivatives have been reported to exhibit a wide range of biological activities, including anticancer, antiviral, and antimicrobial effects . This suggests that 1-(Methoxymethyl)benzoimidazole might have similar effects.

Action Environment

Benzimidazole derivatives have been reported to be good corrosion inhibitors for extremely aggressive, corrosive acidic media such as 1 m hcl, 1 m hno3, 15 M H2SO4, basic media, 01 M NaOH or salt solutions . This suggests that 1-(Methoxymethyl)benzoimidazole might exhibit similar environmental stability.

特性

IUPAC Name |

1-(methoxymethyl)benzimidazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O/c1-12-7-11-6-10-8-4-2-3-5-9(8)11/h2-6H,7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGVBEHIUIDPEKE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCN1C=NC2=CC=CC=C21 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60364236 |

Source

|

| Record name | 1-(methoxymethyl)benzoimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60364236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

18249-98-4 |

Source

|

| Record name | 1-(methoxymethyl)benzoimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60364236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Methoxy-3-[(E)-2-phenylethenyl]benzene](/img/structure/B92849.png)